Home > Products > Screening Compounds P82003 > Raloxifene hydrochloride
Raloxifene hydrochloride - 82640-04-8

Raloxifene hydrochloride

Catalog Number: EVT-288096
CAS Number: 82640-04-8
Molecular Formula: C28H28ClNO4S
Molecular Weight: 510.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds []. It plays a crucial role in scientific research, particularly in studies related to osteoporosis, breast cancer, and flavivirus infections. Its unique ability to act as an estrogen agonist in some tissues while acting as an antagonist in others makes it a valuable tool for investigating estrogen signaling pathways and developing novel therapeutics.

Source and Classification

Raloxifene hydrochloride was first described in a European patent application (EP62503) and has since been extensively studied for its pharmacological effects. It is classified as a SERM due to its ability to selectively bind to estrogen receptors, mimicking estrogen's beneficial effects on bone density while antagonizing its effects on breast and uterine tissues. This dual action positions raloxifene as an important alternative to hormone replacement therapy for managing osteoporosis and reducing the risk of breast cancer in certain populations .

Synthesis Analysis

The synthesis of raloxifene hydrochloride involves several key steps, often utilizing a multi-step process to ensure high purity and yield. A notable method includes:

  1. Demethylation: Starting with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, demethylation occurs in pyridine and hydrochloric acid to yield 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene.
  2. Acetylation: The hydroxy compound is acetylated using an acetylating agent to produce 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene.
  3. Acylation: The acetoxy compound undergoes acylation with 4-(2-piperidinoethoxy)benzoyl chloride in the presence of aluminum trichloride to form the desired intermediate.
  4. Hydrolysis: The intermediate is hydrolyzed with sodium hydroxide in an alcoholic solvent, followed by acidification with concentrated hydrochloric acid to precipitate raloxifene hydrochloride .
Molecular Structure Analysis

Raloxifene hydrochloride has the molecular formula C_{28}H_{27}ClN_{O}_{4}S. Its structure features a benzothiophene core, which contributes to its pharmacological activity. The compound consists of multiple functional groups including hydroxyl, methoxy, and acetoxy groups that are critical for its interaction with estrogen receptors.

Key Structural Features:

  • Benzothiophene Backbone: This core structure is essential for its biological activity.
  • Hydroxyl Groups: Contribute to hydrogen bonding interactions with estrogen receptors.
  • Chloride Ion: Present in the hydrochloride salt form, enhancing solubility and stability.

The three-dimensional conformation of raloxifene allows for selective binding to estrogen receptors, influencing its efficacy as a SERM .

Chemical Reactions Analysis

Raloxifene hydrochloride participates in various chemical reactions during its synthesis:

  • Demethylation: Converts methoxy groups into hydroxy groups.
  • Acetylation: Introduces acetoxy groups which can be further modified.
  • Acylation: Forms key intermediates necessary for final product formation.
  • Hydrolysis: Cleaves ester bonds, yielding the active pharmaceutical ingredient.

These reactions are typically conducted under controlled conditions (temperature, solvent choice) to maximize yield and minimize impurities .

Mechanism of Action

Raloxifene exerts its effects by selectively binding to estrogen receptors in various tissues. Its mechanism involves:

  1. Bone Tissue: Acts as an estrogen agonist, promoting bone density and reducing resorption.
  2. Breast Tissue: Functions as an antagonist, inhibiting cell proliferation and potentially reducing breast cancer risk.
  3. Endometrial Tissue: Unlike estrogen, it does not stimulate endometrial growth, making it safer for long-term use in postmenopausal women.

This selective modulation leads to beneficial effects on bone health while minimizing risks associated with traditional estrogen therapies .

Physical and Chemical Properties Analysis

Raloxifene hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 474.1 g/mol.
  • Melting Point: Ranges from 258°C to 260°C.
  • Solubility: Highly soluble in methanol and slightly soluble in water; this property is crucial for its formulation as an oral medication.
  • Stability: Exhibits good stability under standard storage conditions but requires protection from moisture due to its hygroscopic nature.

These properties influence both the formulation and delivery of raloxifene in clinical settings .

Applications

Raloxifene hydrochloride is primarily used for:

  • Osteoporosis Treatment: It helps maintain bone density in postmenopausal women.
  • Breast Cancer Prevention: Its anti-estrogenic properties are utilized in reducing the risk of hormone-receptor-positive breast cancers.
  • Cardiovascular Health: Emerging studies suggest potential benefits for heart health through lipid profile improvement.

Research continues into additional therapeutic uses, including potential applications in other hormone-related conditions .

Chemical and Pharmacological Profile of Raloxifene Hydrochloride

Structural Characterization and Physicochemical Properties

Raloxifene Hydrochloride is a benzothiophene-derived selective estrogen receptor modulator (SERM) with the chemical name [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride. Its molecular formula is C₂₈H₂₇NO₄S·HCl, corresponding to a molecular weight of 510.05 g/mol [1] [9]. The compound features a rigid benzothiophene core linked to a piperidinylethoxy phenyl side chain, which confers conformational specificity for estrogen receptor binding [6] [9]. The hydroxyl groups at positions 6 and 4' enable glucuronide conjugation during metabolism, while the basic piperidine side chain facilitates salt formation (hydrochloride) to enhance solubility [7] [10].

Table 1: Physicochemical Properties of Raloxifene Hydrochloride

PropertyValue
Molecular Weight510.05 g/mol
Chemical FormulaC₂₈H₂₇NO₄S·HCl
Melting Point144–146°C (decomposes)
Aqueous SolubilitySparingly soluble (0.5 mg/mL at 25°C)
Partition Coefficient (Log P)5.9 (hydrophobic)
pKa8.4 (phenolic hydroxyl), 9.9 (piperidinyl)

Raloxifene Hydrochloride exists as a yellow-green crystalline solid. Its low aqueous solubility arises from extensive aromatic ring systems and hydrophobic side chains. The compound exhibits pH-dependent solubility, with improved dissolution in acidic environments due to protonation of the piperidine nitrogen [7] [10].

Pharmacodynamics: Selective Estrogen Receptor Modulation Mechanisms

Raloxifene Hydrochloride functions as a tissue-specific estrogen receptor modulator by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms. Its affinity for ERα (Kd = 0.14 nM) is comparable to estradiol (Kd = 0.21 nM), while its ERβ binding is slightly weaker (Kd = 0.24 nM) [1] [9]. The pharmacodynamic effects stem from ligand-induced conformational changes in estrogen receptors, which alter recruitment of coactivators (e.g., SRC-1) and corepressors (e.g., NCoR) in a tissue-specific manner [1] [6] [9]:

  • Bone Tissue (Agonist Activity): In osteoblasts, Raloxifene-bound estrogen receptors activate the raloxifene response element (RRE) on DNA, upregulating transforming growth factor-β3 (TGF-β3) production. TGF-β3 suppresses osteoclast differentiation and bone resorption by inhibiting receptor activator of nuclear factor kappa-B ligand (RANKL) signaling. Concurrently, raloxifene reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) synthesis by 30–50%, further curtailing osteoclast activation [1] [6]. This dual action decreases bone turnover markers (osteocalcin, CTX) by 30–40% within 1 year and increases bone mineral density by 1–2% annually in postmenopausal women [6].

  • Breast and Uterine Tissue (Antagonist Activity): The drug's bulky side chain prevents Helix-12 repositioning in the estrogen receptor ligand-binding domain, creating a steric clash that blocks coactivator binding. This results in estrogen antagonism: in breast epithelium, raloxifene competitively inhibits estradiol-dependent proliferation, reducing invasive breast cancer risk by 76% in osteoporosis patients [1] [9]. In the endometrium, it fails to induce proliferation markers (e.g., insulin-like growth factor-1), showing negligible uterotrophic effects [1] [6].

  • Lipid Metabolism (Partial Agonism): Hepatic effects include LDL-cholesterol reduction (12% decrease) via upregulation of LDL receptors, mimicking estradiol. However, unlike estradiol, it lacks triglyceride-elevating effects due to absent activation of apolipoprotein C-III synthesis [1] [10].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption

Raloxifene Hydrochloride is orally administered with an absolute bioavailability of 2% due to extensive first-pass glucuronidation. Approximately 60% of an oral dose is absorbed, reaching peak plasma concentration (Cₘₐₓ) in 6–8 hours. Food intake does not significantly alter absorption, but high-fat meals increase Cₘₐₓ by 28% [1] [7] [10]. Enterohepatic recirculation contributes to secondary plasma concentration peaks at 24–48 hours post-dose [7] [10].

Distribution

The drug is >95% protein-bound, primarily to albumin (85%) and α₁-acid glycoprotein (10%). Its volume of distribution is 2,348 L/kg, reflecting extensive tissue penetration. Steady-state concentrations are achieved within 28 days of daily dosing. Raloxifene accumulates in bone, liver, and lungs but shows minimal distribution to the central nervous system [1] [7] [10].

Metabolism

Raloxifene undergoes Phase II conjugation via UDP-glucuronosyltransferases (UGT1A1, UGT1A8, UGT1A10) to form raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. The 6-glucuronide is pharmacologically active and accounts for 95% of circulating metabolites. Cytochrome P450 enzymes play negligible roles in metabolism [1] [7] [10].

Excretion

Elimination occurs predominantly via fecal excretion (93%), with <0.2% renal excretion. The terminal half-life averages 32.5 hours due to enterohepatic recycling. Renal impairment significantly alters pharmacokinetics: patients with creatinine clearance <50 mL/min exhibit 2-fold higher AUC (35.1 vs. 20.5 h·ng/mL per mg/kg) and 40% reduced clearance (28.5 vs. 48.8 L/h/kg) compared to healthy subjects [1] [7].

Table 2: Pharmacokinetic Parameters in Renal Impairment

ParameterHealthy SubjectsRenally Impaired SubjectsChange
AUC (h·ng/mL per mg/kg)20.535.1+71%
Clearance (L/h/kg)48.828.5-42%
Half-life (hours)26.533.2+25%
Cₘₐₓ (ng/mL)0.71.0+43%

Hepatic impairment data are limited, but reduced glucuronidation capacity is expected to increase systemic exposure [7] [10].

Properties

CAS Number

82640-04-8

Product Name

Raloxifene hydrochloride

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride

Molecular Formula

C28H28ClNO4S

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N

SMILES

C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.[Cl-]

Synonyms

Evista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.